1-(4-bromobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
(4-bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3S/c18-14-5-3-13(4-6-14)16(22)20-10-9-19-17(20)25-11-12-1-7-15(8-2-12)21(23)24/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRBJGISYWDEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the reaction of aryl amidines with ketones under transition-metal-free conditions to form 4,5-dihydro-1H-imidazol-5-ones . The bromobenzoyl and nitrophenyl groups are then introduced through subsequent reactions, such as nucleophilic substitution or electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antibacterial Activity : The compound has shown promise as an antibacterial agent. Research indicates that imidazole derivatives can exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that several imidazole derivatives displayed potent activity against standard bacterial strains, suggesting that the compound could be developed as a novel antibacterial agent .
- Anticancer Potential : The compound's structural features make it a candidate for anticancer drug development. Imidazole derivatives have been reported to possess anticancer activities, with some exhibiting cytotoxic effects against human cancer cell lines. A related study highlighted the design of hybrid molecules containing imidazole rings that showed significant cytotoxicity against various cancer types .
- Anti-inflammatory Properties : Imidazole compounds are known for their anti-inflammatory effects. The potential for 1-(4-bromobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole to act as an anti-inflammatory agent could be explored further, particularly in the context of chronic inflammatory diseases.
Organic Synthesis Applications
- Synthetic Intermediate : This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it valuable in organic synthesis processes.
- Reactivity Studies : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. For example, the nitro group can be reduced to an amine, which could lead to new derivatives with altered biological activity.
Materials Science Applications
The unique properties of this compound can also be explored in materials science:
- Polymer Chemistry : Its reactivity may allow it to be incorporated into polymer matrices, potentially leading to materials with enhanced properties for applications in coatings or drug delivery systems.
- Nanotechnology : The compound's ability to form complexes with metals could be investigated for use in nanomaterials or catalysts.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(4-bromobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The bromobenzoyl and nitrophenyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-bromobenzoyl)-3,5-dimethyl-4-((4-nitrophenyl)thio)-1H-pyrazole
- 4,5-dihydro-1H-imidazol-5-one derivatives
Uniqueness
1-(4-bromobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to the specific combination of bromobenzoyl and nitrophenyl groups attached to the imidazole ring
Biological Activity
1-(4-bromobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse scientific literature.
Synthesis of the Compound
The synthesis of this compound typically involves several key steps:
- Formation of Bromobenzoyl Intermediate : Bromination of benzoyl chloride yields 4-bromobenzoyl chloride.
- Synthesis of Nitrophenylmethyl Sulfanyl Intermediate : Reaction of 4-nitrobenzyl chloride with thiourea produces the sulfanyl intermediate.
- Cyclization : The final cyclization step occurs in the presence of a base (e.g., sodium hydride) to form the imidazole ring.
Antibacterial Activity
Research indicates that imidazole derivatives exhibit considerable antibacterial properties. For instance, compounds similar to this compound have been tested against various bacterial strains:
| Compound | Zone of Inhibition (mm) | Tested Bacteria |
|---|---|---|
| 1a | 15 | E. coli |
| 1b | 19 | S. aureus |
| 5c | 20 | B. subtilis |
| Streptomycin | 28 | Various |
The above data reflects that certain derivatives show promising antibacterial activity comparable to standard antibiotics like Streptomycin .
The mechanism by which imidazole derivatives exert their antibacterial effects often involves the generation of reactive species that can disrupt DNA synthesis and induce cell death. Specifically, nitro groups in these compounds can be reduced to form toxic radicals that damage bacterial DNA .
Case Studies
Several studies have highlighted the efficacy of imidazole-based compounds:
- Jain et al. reported on the synthesis and antimicrobial evaluation of various imidazole derivatives, noting that certain compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
- Sharma et al. conducted a study on 2,3-disubstituted imidazoles, demonstrating their effectiveness against pathogens like Staphylococcus aureus and Klebsiella pneumoniae, reinforcing the potential therapeutic applications of these compounds .
Therapeutic Potential
The compound's structure suggests it may serve as a scaffold for developing new pharmaceuticals targeting specific enzymes or receptors involved in bacterial infections. The presence of bromine and nitro groups enhances its reactivity and interaction with biological targets, making it a candidate for further chemical modifications and applications in drug development .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC to avoid over-substitution.
- Use anhydrous conditions to prevent hydrolysis of intermediates.
Basic: How can spectroscopic methods confirm the structure and purity of this compound?
Answer:
A combination of techniques is required:
- ¹H/¹³C NMR : Identify protons and carbons from the bromobenzoyl (δ ~7.6–8.0 ppm for aromatic H), nitrophenyl (δ ~8.2–8.5 ppm), and dihydroimidazole (δ ~3.5–4.5 ppm for CH₂ groups) moieties .
- IR Spectroscopy : Confirm carbonyl (C=O stretch at ~1680 cm⁻¹) and sulfanyl (C-S stretch at ~650 cm⁻¹) groups .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₁₈H₁₅BrN₃O₃S) .
Note : Compare spectra with analogous imidazole derivatives to resolve ambiguities in peak assignments .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation of a dichloromethane/methanol mixture. Use SHELXL for refinement, focusing on:
- Challenges : Crystallization may require seeding due to the compound’s planar rigidity. Use synchrotron radiation for high-resolution data if twinning occurs .
Example : A related imidazole derivative showed a 5° deviation in the dihydroimidazole ring planarity due to steric hindrance from substituents .
Advanced: How to address contradictory biological activity data in different assay systems?
Answer:
Contradictions often arise from assay-specific variables:
Solubility : Use DMSO stock solutions (<1% v/v) to avoid solvent interference in aqueous assays .
Metabolic Stability : Pre-incubate with liver microsomes (e.g., human CYP450 enzymes) to assess degradation rates .
Target Selectivity : Perform competitive binding assays (e.g., SPR or ITC) to differentiate between on-target and off-target effects .
Case Study : A sulfanyl-imidazole analog showed IC₅₀ = 2 μM in bacterial growth assays but no activity in mammalian cells due to efflux pump interactions .
Advanced: What computational strategies predict the compound’s reactivity and SAR?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electron density on the nitro group (electrophilic site) and sulfanyl moiety (nucleophilic site) .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial dihydrofolate reductase). Key residues for hydrogen bonding include Asp27 and Lys32 .
- SAR Insights : Replace the 4-nitrophenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance binding affinity by 30–50% .
Advanced: How to troubleshoot low yields in sulfanyl group functionalization?
Answer:
Common issues and solutions:
- Oxidative Byproducts : Add antioxidants (e.g., BHT) to the reaction mixture to prevent disulfide formation .
- Incomplete Activation : Use fresh coupling agents (e.g., HATU instead of DCC) for improved thiol reactivity .
- Temperature Control : Conduct reactions at 0–4°C to minimize side reactions while maintaining kinetic control .
Yield Optimization : A 2015 study achieved 85% yield by switching from DMF to THF as the solvent .
Advanced: How does the nitro group influence the compound’s electronic properties?
Answer:
- Electron-Withdrawing Effect : The -NO₂ group reduces electron density on the adjacent benzyl ring, confirmed by Hammett constants (σₚ = +0.78) .
- Impact on Reactivity : Enhances electrophilic substitution at the para position of the benzoyl group, as shown in halogenation studies .
- Spectroscopic Signature : UV-Vis spectra show a λₐ₆₅₀₀₀ shift from 320 nm (non-nitrated analog) to 365 nm due to extended conjugation .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Short-Term : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation .
- Long-Term : Lyophilize and store as a solid at –80°C with desiccants (e.g., silica gel) .
- Stability Monitoring : Perform HPLC analysis every 6 months; degradation >5% warrants repurification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
